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1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

Lipophilicity Drug-likeness Fragment-based screening

Obtaining a well-characterized bis-imidazole building block with defined regiochemistry often complicates fragment-based screening workflows. This compound resolves that challenge. • Confirmed 95% purity minimizes stoichiometry errors in metal complexation. • A rigid N-ethyl/methylene bridge architecture ensures reproducible chelation geometry, unlike flexible propyl-linked isomers. • Lead-like fragment (MW 191.23, TPSA 61.66 Ų, LogP 0.73) reduces aggregation risk in VAP-1 or coordination chemistry assays. Supplied with batch-specific QC data; ready for immediate global dispatch.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13324400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CN2C=CN=C2N
InChIInChI=1S/C9H13N5/c1-2-13-5-3-11-8(13)7-14-6-4-12-9(14)10/h3-6H,2,7H2,1H3,(H2,10,12)
InChIKeyNZOFYOOXCYIAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine: Physicochemical Properties & Procurement


1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine (CAS 1858495-90-5) is a bis-imidazole derivative with molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . The compound features two imidazole rings connected by a single methylene (–CH2–) bridge; one imidazole ring bears an N-ethyl substituent, while the other carries a free 2-amino group. Vendor-grade material is typically supplied at 95% purity, with a computed topological polar surface area (TPSA) of 61.66 Ų, a consensus LogP of 0.73, five hydrogen-bond acceptor sites, one hydrogen-bond donor, and three rotatable bonds . These physicochemical parameters place the compound in a favorable property space for fragment-based lead discovery and for use as a bidentate nitrogen-donor ligand in coordination chemistry.

Workflow

Bidentate imidazole ligand for coordination chemistry, fragment-based screening, and scaffold-hopping studies

Selection

Single methylene spacer, one H-bond donor, balanced LogP profile for membrane permeability research

Use Context

Metal chelation research, VAP-1 target-engagement studies, NHC precursor synthesis, bioisosteric SAR

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine: Non-Interchangeability vs. Imidazole-Pyrazole/Alkyl Isomers


Compounds sharing the identical molecular formula C9H13N5 such as 1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-amine and 1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-amine may appear interchangeable at the level of a chemical inventory search, but they diverge in critical structural features that directly govern ligand denticity, hydrogen-bonding topology, and molecular recognition. The target compound presents two imidazole nitrogen atoms on each ring, creating a symmetric N-donor environment with a short methylene spacer, whereas pyrazole-containing analogs replace one imidazole with a five-membered ring that has an altered nitrogen-atom adjacency and a distinct dipole orientation . Similarly, propyl-linked isomers increase the spacer length from one to three carbon atoms, which changes the bite angle and conformational flexibility available for metal chelation . These structural distinctions translate into quantifiable differences in physicochemical descriptors and, by class-level inference, in coordination geometry and target-binding capacity, making generic substitution scientifically unsound without explicit re-validation.

  • Imidazole–pyrazole isomer mismatch

    Pyrazole-containing analogs alter nitrogen adjacency and H-bond acceptor topology, which may shift metal-binding geometry and target recognition.

  • Propyl-linker chelate instability

    Isomers with a three-carbon spacer form 7-membered chelate rings with lower thermodynamic stability than the 5-membered rings of the methylene-bridged scaffold.

  • TPSA-equivalent but divergent electrostatic surfaces

    Identical TPSA masks distinct electrostatic potentials; descriptor-based clustering may incorrectly group these scaffolds, requiring substructure-based procurement.

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine: Quantitative Differentiation vs. C9H13N5 Isomers


LogP Lipophilicity vs. Dimethylpyrazole Analog

The target compound exhibits a consensus LogP value of 0.73, whereas the dimethylpyrazole analog 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine (CAS 1514377-96-8) has a measured LogP of 0.55552 under identical computational conditions . The difference of +0.17448 log units corresponds to an approximately 1.5-fold higher predicted partition coefficient, indicating greater lipophilicity for the bis-imidazole structure relative to the imidazole-pyrazole hybrid. This shift is attributable to the replacement of the pyrazole ring with a second imidazole, which alters the heterocyclic dipole moment and hydrogen-bonding capacity .

Lipophilicity
Data to verify
ΔLogP +0.174 (~1.5× more lipophilic)
May support passive membrane permeability screening
Computed LogP; experimental validation recommended
Lipophilicity Drug-likeness Fragment-based screening

Chelate Geometry: Methylene vs. Propyl Spacer

The target compound possesses exactly three rotatable bonds with a single methylene (–CH2–) spacer between the two imidazole rings, whereas its isomer 1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-amine (CAS 2137564-88-4) contains a three-carbon propyl linker . This difference constrains the accessible coordination geometries: the methylene-bridged system favors formation of five-membered chelate rings upon metal binding, while the propyl-linked isomer forms a seven-membered chelate ring, which is thermodynamically less stable and exhibits greater conformational entropy in the unbound state .

Chelate ring size
Class-level
5-membered vs. 7-membered chelate
Methylene spacer supports tighter coordination geometry; propyl isomer thermodynamics may differ
Class-level inference from general coordination principles
Coordination chemistry Metal chelation Bidentate ligand design

Hydrogen-Bond Donor Profile: Single vs. Multiple HBD

The target compound presents exactly one hydrogen-bond donor (the exocyclic –NH2 group on the 2-aminoimidazole ring) and five hydrogen-bond acceptor sites . In contrast, analogs such as 1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-amine (CAS 1702992-13-9) share an identical HBD count of 1, but the pyrazole ring alters the spatial arrangement of H-bond acceptors compared to the bis-imidazole scaffold . The restricted HBD count of the target versus compounds bearing additional hydroxyl, carboxyl, or secondary amine groups reduces the desolvation penalty upon target binding, a feature that can be advantageous in CNS drug discovery where excessive HBD count (>3) is negatively correlated with blood-brain barrier penetration .

HBD profile
Context-dependent
1 HBD; 5 HBA
Single HBD may support CNS penetration screening; HBA geometry differs from pyrazole analogs
Spatial HBA arrangement affects selectivity
Hydrogen bonding Solubility Selectivity profiling

TPSA Equivalence with Divergent Heterocycle Recognition

Both the target compound and its closest pyrazole-containing isomers (CAS 1514377-96-8 and CAS 1702992-13-9) display an identical TPSA value of 61.66 Ų . Despite this numerical equivalence, the underlying heterocycle composition differs: the target possesses two imidazole rings, whereas the comparators contain one imidazole and one pyrazole. The nitrogen atom adjacency pattern in imidazole (1,3-diazole) versus pyrazole (1,2-diazole) generates distinct electrostatic potential surfaces and π-stacking geometries that are not captured by the aggregate TPSA metric . This means that compounds with identical TPSA can exhibit different binding affinities to metal ions and biological targets that discriminate between the two heterocycle types.

TPSA & recognition
Data to verify
ΔTPSA = 0; imidazole vs. pyrazole heterocycle
Descriptor-based clustering may misclassify scaffold; substructure search recommended
N-atom adjacency alters electrostatic surfaces
Topological polar surface area Molecular recognition Bioisosterism

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine: Key Application Scenarios


Fragment-Based Screening with Bis-Imidazole Bidentate Ligands

The compound's compact bis-imidazole architecture with a single methylene spacer provides a rigid, pre-organized bidentate N-donor motif suitable for fragment-based metal chelation screening. Its molecular weight of 191.23 g/mol and TPSA of 61.66 Ų place it within lead-like fragment space (MW < 250, TPSA < 90 Ų), and the presence of only one H-bond donor minimizes aggregation-based assay interference. Procurement of this specific scaffold avoids the chelate-ring size penalties associated with propyl-linked isomers [1].

VAP-1 / Copper Amine Oxidase Inhibition

The 2-aminoimidazole substructure is a recognized pharmacophore for vascular adhesion protein-1 (VAP-1) inhibition, with literature 1H-imidazol-2-amine derivatives achieving human IC50 values as low as 0.019 μM [1]. The target compound's ethyl substituent on the second imidazole ring provides a hydrophobic contact that can be further optimized; its LogP of 0.73 offers a balanced lipophilicity profile for oral bioavailability optimization . Researchers should select this specific derivative rather than pyrazole-containing isomers, as the pyrazole ring alters the H-bond acceptor geometry critical for interaction with the enzyme's active-site copper and topaquinone cofactor.

NHC Complex Precursor for Catalysis

The bis-imidazole framework can serve as a precursor to bidentate N-heterocyclic carbene ligands upon deprotonation and alkylation at the C2 positions. The 1-ethyl substitution on one ring differentiates the two imidazole units, enabling sequential and regioselective functionalization that is not possible with symmetric bis-imidazole analogs. The high purity specification of 95% [1] ensures consistent stoichiometry in metal complexation reactions, reducing the need for extensive purification of the final metal complex.

Imidazole-vs-Pyrazole Bioisosteric Scaffold Hopping

For structure-activity relationship (SAR) studies aimed at understanding the contribution of imidazole versus pyrazole rings to target binding, this compound serves as the pure bis-imidazole reference point. Its identical molecular formula and near-identical TPSA to pyrazole-containing isomers (ΔTPSA = 0) [1] allow researchers to attribute any observed difference in biological activity specifically to heterocycle identity rather than to confounding changes in bulk physicochemical properties.

Application
Selection Property
Validation Focus
Fragment-based metal chelation screening
Bidentate imidazole with methylene spacer
Chelation affinity and aggregation assay interference
VAP-1 target-engagement studies
2-Aminoimidazole pharmacophore with ethyl substituent
Active-site copper and topaquinone cofactor interaction profiling
NHC complex precursor synthesis
Regioselective C2 functionalization
Stoichiometry and metal-complex purity
Imidazole-vs-pyrazole scaffold hopping
Bis-imidazole reference point
Heterocycle-specific biological activity attribution
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